molecular formula C8H12N2O2 B13320440 Methyl 1-cyanopiperidine-2-carboxylate

Methyl 1-cyanopiperidine-2-carboxylate

Cat. No.: B13320440
M. Wt: 168.19 g/mol
InChI Key: KZYNCOQHVWJDLX-UHFFFAOYSA-N
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Description

Methyl 1-cyanopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a cyano group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyanopiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with cyanogen bromide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Material: Piperidine

    Reagents: Cyanogen bromide (BrCN), methyl chloroformate (CH3OCOCl)

    Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanopiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 1-cyanopiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-cyanopiperidine-2-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyanopiperidine-3-carboxylate
  • Ethyl 1-cyanopiperidine-2-carboxylate
  • Methyl 1-cyanopiperidine-4-carboxylate

Uniqueness

Methyl 1-cyanopiperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1-cyanopiperidine-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7-4-2-3-5-10(7)6-9/h7H,2-5H2,1H3

InChI Key

KZYNCOQHVWJDLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C#N

Origin of Product

United States

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